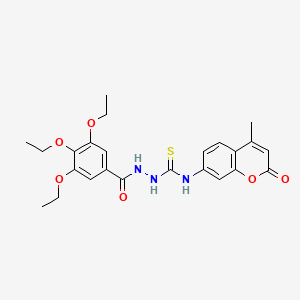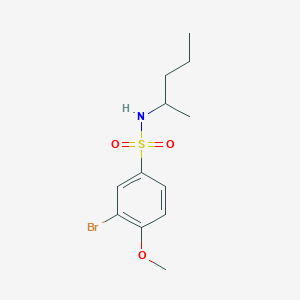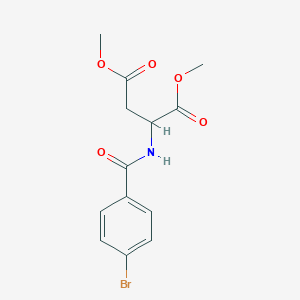![molecular formula C26H28N2O3 B4119882 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA belongs to the family of N-phenylacetamide derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its properties and applications are not fully understood. In addition, the synthesis of this compound involves the use of toxic reagents such as DCC, which may pose a risk to laboratory personnel.
Orientations Futures
There are several future directions for the research on 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide. One potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to investigate the mechanism of action of this compound in more detail, to gain a better understanding of its therapeutic effects. Finally, future research could focus on the development of new synthesis methods for this compound, to improve its purity and yield.
Propriétés
IUPAC Name |
N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-3-19(2)21-9-15-24(16-10-21)31-18-26(30)28-23-13-11-22(12-14-23)27-25(29)17-20-7-5-4-6-8-20/h4-16,19H,3,17-18H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGKFOGTIIMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)


![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)


![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4119876.png)

![N-(4-fluorobenzyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4119886.png)
